1-(4-chlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine
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Description
The compound belongs to a broader class of chemicals known for their potential in various applications due to their complex molecular structures and unique chemical properties. While direct studies on this specific compound are scarce, research on related quinoline derivatives provides insight into their synthesis, structure, and properties. These compounds are of interest for their potential in material science, pharmacology, and as intermediates in organic synthesis.
Synthesis Analysis
Quinoline derivatives are typically synthesized through methods such as the Skraup synthesis, Doebner–Miller reaction, or through modern approaches like click chemistry. For instance, the synthesis of new 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives has been achieved using click chemistry, indicating the versatility of approaches for synthesizing complex quinolines (A. H. Kategaonkar et al., 2010).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized using techniques like X-ray diffraction, NMR, and DFT calculations. For example, the crystal structure of a quinoline-triazole derivative was solved by X-ray powder diffraction, revealing the molecular conformation and interactions stabilizing the crystal structure (Soumen Ghosh et al., 2020).
Mechanism of Action
Target of Action
Similar compounds, such as quinazoline and quinazolinone derivatives, have been found to interact with a variety of targets, including cyclin-dependent kinases (cdks) and atp-sensitive potassium channels . These targets play crucial roles in cell cycle regulation and cellular energy homeostasis, respectively .
Mode of Action
The exact mode of action of this compound is currently unknown. These compounds often act as inhibitors, preventing the normal function of their targets and thereby altering cellular processes .
Biochemical Pathways
Given the potential targets mentioned above, it is likely that this compound affects pathways related to cell cycle regulation and energy homeostasis .
Result of Action
Given its potential targets, it is likely that this compound could have effects on cell cycle progression and energy homeostasis .
properties
IUPAC Name |
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O/c1-16-15-21(25-19-7-3-2-4-8-19)20-9-5-6-10-22(20)26(16)23(27)17-11-13-18(24)14-12-17/h2-14,16,21,25H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPJCQOWCCADRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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